molecular formula C22H30O2 B6179619 3-(10-phenyldecyl)benzene-1,2-diol CAS No. 95690-70-3

3-(10-phenyldecyl)benzene-1,2-diol

Cat. No.: B6179619
CAS No.: 95690-70-3
M. Wt: 326.5
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Description

3-(10-phenyldecyl)benzene-1,2-diol is a complex organic compound characterized by a benzene ring substituted with a 10-phenyldecyl group and two hydroxyl groups at positions 1 and 2 of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(10-phenyldecyl)benzene-1,2-diol typically involves multi-step organic reactions. One common approach is the Friedel-Crafts alkylation of benzene with 10-phenyldecyl chloride in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting product undergoes further functionalization to introduce hydroxyl groups at the appropriate positions on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can also be employed to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(10-phenyldecyl)benzene-1,2-diol can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

  • Reduction: Reduction reactions can be performed to convert the hydroxyl groups to their corresponding alcohols.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Typical reagents include halogens (e.g., bromine) and strong acids or bases.

Major Products Formed:

  • Oxidation: Formation of quinones and other carbonyl compounds.

  • Reduction: Production of diols and other reduced derivatives.

  • Substitution: Introduction of various functional groups such as halides, nitro groups, and alkyl groups.

Scientific Research Applications

3-(10-phenyldecyl)benzene-1,2-diol has several scientific research applications:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes.

  • Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 3-(10-phenyldecyl)benzene-1,2-diol exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, and metabolic processes.

Comparison with Similar Compounds

3-(10-phenyldecyl)benzene-1,2-diol is unique due to its specific structural features. Similar compounds include:

  • 3-(10-phenyldecyl)catechol: Similar in structure but with different functional groups.

  • 10-phenyldecane-1,2-diol: A structural isomer with a different arrangement of hydroxyl groups.

Properties

CAS No.

95690-70-3

Molecular Formula

C22H30O2

Molecular Weight

326.5

Purity

95

Origin of Product

United States

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